molecular formula C14H16O6S B8398758 5-(4-Methylsulfonylbenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

5-(4-Methylsulfonylbenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B8398758
M. Wt: 312.34 g/mol
InChI Key: BPJVHCKZBNMVAT-UHFFFAOYSA-N
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Patent
US09290476B2

Procedure details

The title compound was prepared using 4-(methylsulfonyl)benzaldehyde in place of 4-chlorobenzaldehyde using the procedure described for the preparation of 5-(4-chlorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (Intermediate 3: step a).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:12]=[CH:11][C:8]([CH:9]=O)=[CH:7][CH:6]=1)(=[O:4])=[O:3].ClC1C=CC(C[CH:19]2[C:24](=[O:25])[O:23][C:22]([CH3:27])([CH3:26])[O:21][C:20]2=[O:28])=CC=1.BrC1C=C2C(=CC=1)N=C(Cl)C(CC1C=CC(Cl)=CC=1)=C2Cl>>[CH3:1][S:2]([C:5]1[CH:12]=[CH:11][C:8]([CH2:9][CH:19]2[C:24](=[O:25])[O:23][C:22]([CH3:27])([CH3:26])[O:21][C:20]2=[O:28])=[CH:7][CH:6]=1)(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(C=O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(CC2C(OC(OC2=O)(C)C)=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C(=C(C(=NC2=CC1)Cl)CC1=CC=C(C=C1)Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C1=CC=C(CC2C(OC(OC2=O)(C)C)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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